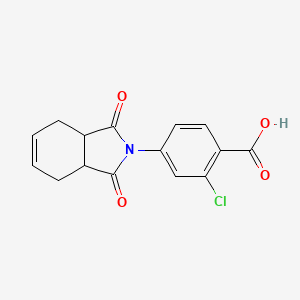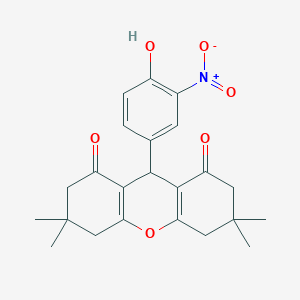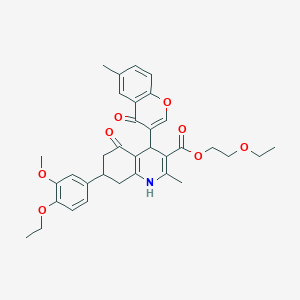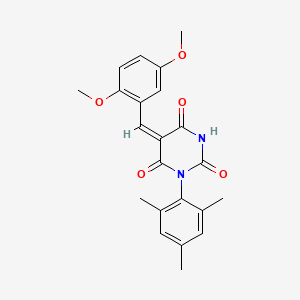![molecular formula C27H29ClN2O6S B11080620 Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11080620.png)
Dimethyl 1-[4-(butylsulfanyl)phenyl]-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine ring, followed by the introduction of the various substituents through a series of substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and nitro compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group produces amines.
Scientific Research Applications
DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 1-[4-(METHYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
- DIMETHYL 1-[4-(ETHYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
Uniqueness
DIMETHYL 1-[4-(BUTYLSULFANYL)PHENYL]-4-(4-CHLORO-3-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C27H29ClN2O6S |
|---|---|
Molecular Weight |
545.0 g/mol |
IUPAC Name |
dimethyl 1-(4-butylsulfanylphenyl)-4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29ClN2O6S/c1-6-7-14-37-20-11-9-19(10-12-20)29-16(2)23(26(31)35-4)25(24(17(29)3)27(32)36-5)18-8-13-21(28)22(15-18)30(33)34/h8-13,15,25H,6-7,14H2,1-5H3 |
InChI Key |
IZSORZHEVBRLKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OC)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B11080538.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B11080544.png)



![N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080564.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11080565.png)
![8-[(2E)-1-(2-fluorobenzyl)-2-(4-methoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11080567.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate](/img/structure/B11080575.png)

![4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}benzamide](/img/structure/B11080595.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11080600.png)
![2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11080603.png)

